molecular formula C47H76O17 B1354248 Lup-20(29)-en-28-oic acid CAS No. 848784-85-0

Lup-20(29)-en-28-oic acid

Cat. No. B1354248
M. Wt: 913.1 g/mol
InChI Key: XFCSYQCYIKSNBB-WZGBEVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lup-20(29)-en-28-oic acid, also known as lup-20 (29)-en-3β-yl- (2S-hydroxypropionate)-benzoic acid, is a type of lupane triterpenoid . It has a molecular formula of C40H58O5 and an exact mass of 618.428425 .


Molecular Structure Analysis

The molecular structure of Lup-20(29)-en-28-oic acid is complex. It has a molecular weight of 424.7015 . The IUPAC Standard InChI is InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 .

Scientific Research Applications

Antimelanoma Agent Biotransformation

Lup-20(29)-en-28-oic acid derivatives have been explored in the biotransformation of the antimelanoma agent betulinic acid, revealing potential as mammalian metabolites and exhibiting antimelanoma activities (Chatterjee et al., 2000).

Antimicrobial Activity

A derivative of Lup-20(29)-en-28-oic acid, isolated from the mangrove plant Finlaysonia obovata, demonstrated moderate antimicrobial activity against fish pathogens (Mishra et al., 2010).

Synthesis and Biological Evaluation

Synthesized derivatives of 3b-hydroxy-lup-20(29)-en-28-oic acid have shown significant cytotoxic activity, with potential as anticancer agents (Sharma et al., 2016).

Anti-HIV-1 and Anti-inflammatory Properties

Lup-20(29)-en-28-oic acid derivatives isolated from Garcinia hanburyi exhibited anti-HIV-1 activities and anti-inflammatory effects in an ethyl phenylpropiolate-induced ear edema model (Reutrakul et al., 2010).

Apoptotic and Cell Cycle Effects on Leukemia

Derivatives of Lup-20(29)-en-28-oic acid, isolated from Phoradendron wattii, showed promising results in decreasing cell viability and inducing apoptosis in leukemia cell lines (Valencia-Chan et al., 2022).

Cytotoxicity in Cancer Treatment

Synthesized derivatives of Lup-20(29)-en-28-oic acid demonstrated enhanced cytotoxicity compared to parent compounds in various human cancer cell lines, highlighting potential in cancer treatment (Tam et al., 2015).

Future Directions

The anti-inflammatory properties of Lup-20(29)-en-28-oic acid suggest potential therapeutic applications for diseases such as fulminant hepatitis and rheumatology of triterpenoids in AGS . Further studies are warranted to explore these possibilities .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58)/t22-,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCSYQCYIKSNBB-WZGBEVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lup-20(29)-en-28-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lup-20(29)-en-28-oic acid
Reactant of Route 2
Lup-20(29)-en-28-oic acid
Reactant of Route 3
Lup-20(29)-en-28-oic acid
Reactant of Route 4
Lup-20(29)-en-28-oic acid
Reactant of Route 5
Lup-20(29)-en-28-oic acid
Reactant of Route 6
Lup-20(29)-en-28-oic acid

Citations

For This Compound
808
Citations
PP Sharma, RK Roy, RD Kaushik… - Journal of Young …, 2016 - jyoungpharm.org
Objective: The present study projected to the synthesis of 3b-Hydroxy-lup-20 (29)-en-28-oic acid analogues in order to evaluate their possible biological activity. In addition, the structure…
Number of citations: 6 www.jyoungpharm.org
T Rodríguez-Gamboa, JB Fernandes… - Journal of the Brazilian …, 2001 - SciELO Brasil
Two new benzoic acid esters of triterpene alcohols [lup-20(29)-en-28-oic acid 3alpha,7beta-dibenzoate and 3alpha-hydroxy-lup-20(29)-en-28-oic acid 7beta-benzoate] were isolated …
Number of citations: 21 www.scielo.br
T Van Loc, T Van Sung, C Kamperdick… - Journal für praktische …, 2000 - Wiley Online Library
Triterpenes of betulinic acid type exhibit many interesting biological activities. Therefore a series of new 3α‐hydroxy‐lup‐20(29)‐ene‐23,28‐dioic acid derivatives 2a—22 with putative …
Number of citations: 10 onlinelibrary.wiley.com
P Kaur, R Kaur, R Arora, S Arora - Journal of Xenobiotics, 2017 - mdpi.com
3β, hydroxy-lup-20 (29)-en-28-oic acid (Betulinic acid), a pentacyclic lupane-type triterpene has diverse pharmacological functions both in vitro and in vivo. The present study focuses its …
Number of citations: 3 www.mdpi.com
NT Tam, DD Thien, LTH Nhung, T Van Chien… - Chemistry of Natural …, 2013 - Springer
A new lupane-triterpene carboxylic acid (1), together with two known 24-nor-lupane-triterpene carboxylic acids, 24-nor-11α-hydroxy-3-oxo-lup-20(29)-en-28-oic acid and 24-nor-3α,11α-…
Number of citations: 1 link.springer.com
NT Tam, LTH Nhung, DD Thien, T Van Chien… - Chemistry of Natural …, 2015 - Springer
Starting from 24-nor-11α-hydroxy-3-oxo-lup-20(29)-en-28-oic acid (1) and 24-nor-3α,11α-dihydroxy-lup-20(29)-en-28-oic acid (2), isolated from the aerial parts of Acanthopanax …
Number of citations: 1 link.springer.com
PD Ty, M Lischewski, HV Phiet, A Preiss, PV Nguyen… - Phytochemistry, 1985 - Elsevier
3a,l1a-DIHYDROXY-23-OXO-LUP-20(29)-EN-28-OIC ACID FROM ACANTHOPANAX TRIFOLIATUS* Page 1 Short Reports 867 separation of nimbolide, sitosterol and nimballavone …
Number of citations: 43 www.sciencedirect.com
M Vlk, M Urban, T Elbert, J Sarek - Journal of Radioanalytical and Nuclear …, 2013 - Springer
The aim of this work was to synthesize deuterated and tritiated analogues of highly oxidized lupane derivatives known from our group. We selected compounds that previously showed …
Number of citations: 11 link.springer.com
SY Chang, CS Yook, T Nohara - Chemical and pharmaceutical …, 1998 - jstage.jst.go.jp
Two new lupane-triterpene glycosides, acankoreoside A (1) and B (2), were isolated from the leaves of Acanthopanax koreanum NAKAI (Araliaceae). Based on spectroscopic data, the …
Number of citations: 54 www.jstage.jst.go.jp
K Sakai, Y Fukuda, S Matsunaga… - Journal of natural …, 2004 - ACS Publications
Two new oleanane-type triterpenoids (1 and 2), together with two known compounds, 6β-hydroxy-3-oxo-lup-20(29)-en-28-oic acid (3) and 3,11-dioxoolean-12-en-28-oic acid (4), were …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.